2-C-methyl-D-erythritol

描述

2-C-methyl-D-erythritol is a key intermediate in the non-mevalonate pathway, also known as the methylerythritol phosphate pathway, which is responsible for the biosynthesis of isoprenoids. Isoprenoids are a diverse class of organic compounds that play crucial roles in various biological processes, including cell membrane integrity, hormone regulation, and photosynthesis. This compound is primarily found in bacteria, algae, and plant plastids, making it an essential component in the study of microbial and plant biochemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-C-methyl-D-erythritol typically involves the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate. This intermediate is then converted to this compound-4-phosphate by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase in the presence of NADPH and divalent metal ions such as manganese or magnesium .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of Escherichia coli or other bacteria are used to overexpress the enzymes involved in the methylerythritol phosphate pathway, thereby increasing the yield of this compound. Two-phase fermentation systems are also utilized to enhance the efficiency of microbial production by facilitating in situ product extraction .

化学反应分析

Types of Reactions: 2-C-methyl-D-erythritol undergoes several types of chemical reactions, including phosphorylation, cyclization, and reduction. These reactions are crucial for its conversion into various isoprenoid precursors.

Common Reagents and Conditions:

Phosphorylation: Catalyzed by enzymes such as this compound-4-phosphate cytidylyltransferase, which converts it to 4-diphosphocytidyl-2-C-methyl-D-erythritol.

Cyclization: Involves the formation of this compound-2,4-cyclodiphosphate through the action of this compound-2,4-cyclodiphosphate synthase.

Reduction: The reduction of intermediates in the pathway is often facilitated by NADPH-dependent reductases.

Major Products: The major products formed from these reactions include isopentenyl diphosphate and dimethylallyl diphosphate, which are essential building blocks for the synthesis of various isoprenoids .

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity:

2-C-methyl-D-erythritol plays a role in the biosynthesis of several antimicrobial agents. Studies have shown that derivatives of MEP exhibit bioactivity against various pathogens, including bacteria and fungi. For instance, research has identified secondary metabolites derived from MEP that demonstrate antifungal properties against Candida albicans, highlighting their potential as therapeutic agents in treating fungal infections .

Cancer Research:

The MEP pathway's intermediates are being investigated for their role in cancer treatment. Certain compounds synthesized through this pathway have shown promise in inhibiting the growth of cancer cells. For example, fermentation extracts containing MEP derivatives have demonstrated bioactivity against epithelial colon adenocarcinoma cells, indicating their potential for developing novel anticancer therapies .

Agricultural Applications

Plant Growth Promotion:

Research indicates that this compound is involved in the production of plant hormones and secondary metabolites that can enhance plant growth and resistance to stress. The MEP pathway contributes to the synthesis of phytohormones that regulate growth processes, making it a target for agricultural biotechnology aimed at improving crop yields and resilience .

Pesticide Development:

The bioactive compounds derived from the MEP pathway are being explored as natural pesticides. Their ability to inhibit pathogen growth can be harnessed to develop environmentally friendly pest control agents. This application is particularly relevant given the growing demand for sustainable agricultural practices .

Biotechnological Applications

Synthetic Biology:

In synthetic biology, this compound serves as a building block for engineering microbial strains capable of producing high-value isoprenoids. By manipulating the MEP pathway in microorganisms, researchers aim to create efficient biosynthetic platforms for producing biofuels and biochemicals .

Metabolomics:

The study of metabolites such as this compound is crucial in metabolomics research, which seeks to understand metabolic pathways and their regulation. Advanced techniques like LC-MS (liquid chromatography-mass spectrometry) are employed to analyze metabolite profiles, providing insights into metabolic responses under various conditions .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of MEP-derived compounds against Candida albicans. The findings revealed that certain fermentation extracts exhibited significant bioactivity, suggesting potential applications in developing antifungal medications .

Case Study 2: Plant Growth Enhancement

Research on mycorrhizal plants showed that compounds related to the MEP pathway were positively correlated with root colonization rates and overall plant health. This indicates that enhancing the MEP pathway could lead to improved agricultural practices through better nutrient uptake and stress resistance .

作用机制

2-C-methyl-D-erythritol exerts its effects through its role in the methylerythritol phosphate pathway. It is converted into various intermediates by a series of enzymatic reactions, ultimately leading to the production of isopentenyl diphosphate and dimethylallyl diphosphate. These intermediates are then used in the biosynthesis of isoprenoids, which are involved in numerous biological functions such as cell membrane formation, hormone synthesis, and photosynthesis .

相似化合物的比较

1-deoxy-D-xylulose-5-phosphate: An upstream intermediate in the methylerythritol phosphate pathway.

4-diphosphocytidyl-2-C-methyl-D-erythritol: A direct derivative of 2-C-methyl-D-erythritol.

This compound-2,4-cyclodiphosphate: A cyclized product in the pathway.

Uniqueness: this compound is unique due to its specific role in the methylerythritol phosphate pathway, which is distinct from the mevalonate pathway found in higher eukaryotes. This uniqueness makes it a target for the development of selective antibacterial agents, as the pathway is not present in humans .

生物活性

2-C-Methyl-D-erythritol (ME) is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, which is crucial for many organisms, including bacteria and plants. This pathway is particularly significant as it offers potential targets for drug development against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. This article explores the biological activity of this compound, focusing on its biochemical roles, regulatory mechanisms, and implications for therapeutic applications.

Overview of the MEP Pathway

The MEP pathway begins with 1-deoxy-D-xylulose 5-phosphate (DXP) and proceeds through several intermediates to produce isoprenoids. The pathway is unique to non-mammalian organisms, making it an attractive target for antibiotic and antimalarial drug development.

Key Enzymes in the MEP Pathway

- IspC (this compound 4-phosphate reductoisomerase) : Converts DXP to MEP.

- IspD (this compound 4-phosphate cytidyltransferase) : Catalyzes the conversion of MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDPME).

- IspF (Cyclodiphosphate synthase) : Converts CDPME to MEcDP, which is further processed into various isoprenoids.

Table 1: Summary of Key Enzymes and Their Functions

| Enzyme | Function | Product |

|---|---|---|

| IspC | Reductoisomerization of DXP to MEP | MEP |

| IspD | Cytidylation of MEP | CDPME |

| IspF | Synthesis of cyclic diphosphate | MEcDP |

Regulatory Mechanisms

Research indicates that this compound plays a significant role in regulating the activity of IspF. Studies have shown that MEP enhances the activity and stability of IspF, suggesting a feed-forward regulatory mechanism that could be exploited for developing inhibitors against the enzyme complex. Specifically, the presence of MEP was found to activate IspF significantly, while downstream metabolites like farnesyl diphosphate (FDP) inhibited this activity only in the presence of MEP .

Case Studies

- Inhibition Studies on Mycobacterium tuberculosis :

-

Antimalarial Activity :

- The inhibition of Plasmodium IspD has shown promise in antimalarial therapies. Compounds like fosmidomycin target this enzyme, resulting in significant reductions in levels of MEcPP, a distal metabolite in the MEP pathway. This suggests that targeting enzymes within this pathway could yield effective treatments for malaria .

Table 2: Summary of Case Studies

| Study Focus | Organism | Key Findings |

|---|---|---|

| Inhibition of IspF | Mycobacterium tuberculosis | Identified as a drug target; effective substrates developed |

| Antimalarial Mechanisms | Plasmodium falciparum | Fosmidomycin reduces MEcPP levels; potential for new therapies |

Implications for Drug Development

The unique presence of the MEP pathway in pathogenic organisms but not in humans makes it an ideal target for drug discovery. Inhibitors designed to disrupt this pathway could lead to novel antibiotics and antimalarials with reduced toxicity to human cells.

属性

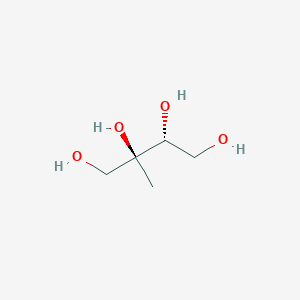

IUPAC Name |

(2S,3R)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464635 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58698-37-6 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。